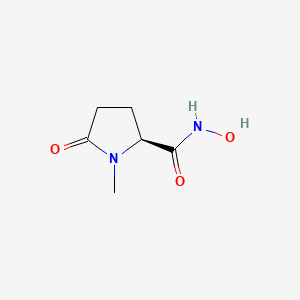![molecular formula C11H14ClNO2 B588682 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride CAS No. 149353-83-3](/img/structure/B588682.png)
2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a seven-membered ring structure with nitrogen as the heteroatom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with cyclic ketones, followed by cyclization and subsequent acidification to form the hydrochloride salt .
Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to streamline the process and improve yield. This method involves the use of catalysts and optimized reaction conditions to facilitate the cyclization and formation of the desired product in a single step .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium halides, alkyl halides.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced analogs with fewer double bonds or functional groups.
Substitution: Halogenated derivatives with varied substituents.
科学研究应用
Chemistry: In organic synthesis, 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further research in treating conditions such as anxiety and depression .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
作用机制
The mechanism by which 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmission and subsequent physiological effects .
相似化合物的比较
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: The parent compound without the carboxylic acid group.
Benzodiazepines: A class of compounds with similar ring structures but different functional groups and pharmacological profiles.
Oxazepines and Thiazepines: Compounds with similar ring structures but containing oxygen or sulfur atoms instead of nitrogen.
Uniqueness: 2,3,4,5-Tetrahydro-1H-benzo[D]azepine-7-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrochloride salts enhances its solubility and bioavailability, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIAUSAIKOSEEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-83-3 |
Source


|
| Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)







![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)


